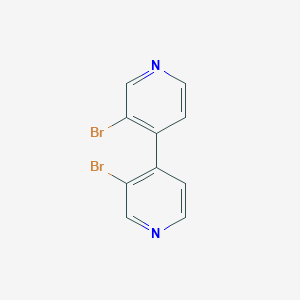

3,3'-Dibromo-4,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(3-bromopyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWAZWIFVJLUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3,3 Dibromo 4,4 Bipyridine

Dimerization-Based Synthetic Routes

Dimerization strategies involve the coupling of two pyridine (B92270) units to form the central C-C bond of the bipyridine system. These methods are advantageous when substituted pyridines are readily available starting materials.

Lithium Diisopropylamide (LDA)-Mediated Dimerization

LDA-mediated dimerization is a prominent method for synthesizing polyhalogenated bipyridines. This approach relies on the deprotonation of a pyridine ring by the strong, non-nucleophilic base LDA to form a lithiated intermediate, which then undergoes coupling.

The synthesis of 3,3'-Dibromo-4,4'-bipyridine can be achieved through the LDA-mediated dimerization of 3-bromopyridine (B30812). This process involves dissolving 3-bromopyridine in tetrahydrofuran (B95107) (THF) and cooling to very low temperatures, such as -94 °C. The addition of LDA facilitates the deprotonation, followed by a coupling reaction mediated by copper(II) chloride (CuCl₂). However, some studies indicate that the dimerization of 3-bromopyridine using LDA may not yield the desired 4,4'-bipyridine (B149096) product, highlighting the sensitivity of the reaction to specific conditions and the potential for alternative reaction pathways. researchgate.net

A more common and often higher-yielding approach involves the dimerization of more complex dihalopyridines. For instance, the ortholithiation of 2-chloro-5-bromopyridine with LDA at -78°C leads to a reactive intermediate that dimerizes. This specific reaction has been reported to produce this compound in a 65% yield, although it is also accompanied by the formation of minor byproducts like the 3,4'- and 2,4'-bipyridine (B1205877) isomers. The mechanism proceeds through deprotonation at the α-position of the pyridine ring, followed by the coupling of the resulting lithiated species.

Similarly, a two-step synthesis starting from the commercially available 2-bromo-3,5-dichloropyridine (B80469) has been reported. mdpi.com An initial LDA-mediated dimerization affords 3,3′,5,5′-tetrachloro-2,2′-dibromo-4,4′-bipyridine. mdpi.com This intermediate, however, requires a subsequent reaction, such as a Finkelstein reaction, to achieve a different halogenation pattern and is not a direct route to this compound. mdpi.com The dimerization of various dihalopyridines using LDA has been shown to produce a range of halogenated 4,4'-bipyridines in moderate to good yields. acs.org

Table 1: LDA-Mediated Dimerization for Bipyridine Synthesis

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| 3-Bromopyridine | 1. LDA, THF2. CuCl₂ | -94 °C | This compound | Not specified | |

| 2-Chloro-5-bromopyridine | LDA | -78 °C | This compound | 65% |

Ullmann-Type Coupling Reactions

The classic Ullmann reaction, involving copper-catalyzed homocoupling of aryl halides, provides another pathway to symmetrical bipyridines. organic-chemistry.org This method is particularly useful for the synthesis of this compound from corresponding bromopyridine precursors.

Exploratory studies have utilized copper catalysts for the Ullmann coupling of 3-bromopyridine derivatives, though yields are often modest, falling in the 50–60% range. A representative protocol for a related compound involves the reaction of 3-bromo-4-iodopyridine (B1523276) with copper(I) iodide and 1,10-phenanthroline (B135089) in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 24 hours. The challenges associated with this method include sluggish reaction kinetics and the need for significant catalyst loadings, which can complicate large-scale applications. Some literature conflates LDA-mediated dimerization with Ullmann coupling, noting that a common method to produce the target compound is through the Ullmann coupling of 3-bromopyridine using LDA and CuCl₂.

Direct Halogenation of 4,4'-Bipyridine Scaffolds

An alternative synthetic strategy is the direct bromination of the pre-formed 4,4'-bipyridine skeleton. This approach is contingent on achieving high regioselectivity to ensure the bromine atoms are introduced at the desired 3 and 3' positions.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) serves as a milder and more selective brominating agent compared to harsher reagents. It is particularly effective for the bromination of 4,4'-bipyridine in polar solvents like dimethylformamide (DMF). A typical procedure involves refluxing 4,4'-bipyridine with 2.2 equivalents of NBS in DMF for 12 hours. This method can achieve a yield of approximately 70%. The reaction is believed to proceed via radical intermediates, with the selectivity for the 3,3'-positions being directed by the electronic and steric effects of the pyridine nitrogen atoms. While effective, the scalability of this protocol can be limited by the cost of NBS and the requirement for thorough purification to remove the succinimide (B58015) byproduct.

Table 2: Direct Bromination of 4,4'-Bipyridine

| Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Reflux, 12 hours | This compound | ~70% |

Regioselective Control in Direct Bromination

Achieving regioselective control in the direct bromination of 4,4'-bipyridine is a significant synthetic hurdle. The pyridine nitrogen atoms deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the 3- and 5-positions. However, direct bromination can often lead to a mixture of products, including polybrominated species and N-oxides.

One common method to achieve regioselectivity involves the use of N-Bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine. The reaction, typically performed in a polar solvent like dimethylformamide (DMF), proceeds through a radical mechanism. The steric and electronic effects of the pyridine nitrogens guide the bromination preferentially to the 3,3'-positions. A typical procedure involves refluxing 4,4'-bipyridine with at least two equivalents of NBS, which can yield the desired 3,3'-dibromo product. However, controlling the reaction to prevent over-bromination and the formation of byproducts remains a challenge that can limit scalability due to the need for extensive purification.

To circumvent the difficulties of direct bromination on the pre-formed bipyridine scaffold, a more effective strategy for ensuring regioselectivity is the dimerization of pre-functionalized pyridine units. A widely used method is the lithium diisopropylamide (LDA)-mediated dimerization of 3-bromopyridine derivatives. For instance, the ortho-lithiation of 2-chloro-5-bromopyridine with LDA at low temperatures (-78°C) generates a reactive intermediate that dimerizes to form a tetrachlorodibromo-bipyridine precursor. researchgate.netacs.org This approach guarantees that the bromine atoms are located at the desired positions from the start, thus avoiding regioselectivity issues inherent in direct bromination of the parent 4,4'-bipyridine.

Process Optimization and Scalability Considerations

Optimizing the synthesis of this compound for large-scale production requires addressing factors such as reaction time, energy consumption, yield, and the mitigation of challenging reaction conditions.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for process optimization in organic chemistry, offering significant advantages over conventional heating methods. For the synthesis of bipyridine derivatives, microwave irradiation can dramatically reduce reaction times and improve yields. unito.it The rapid and uniform heating provided by microwaves can accelerate reaction rates, often enabling transformations at higher temperatures than the solvent's boiling point by conducting the reaction under pressure in sealed vessels. unito.it

This technique is particularly beneficial for bromination and cross-coupling reactions. Microwave-assisted bromination can enhance regioselectivity and minimize the formation of undesirable byproducts like N-oxides by shortening the exposure of the substrate to harsh reaction conditions. In related syntheses of bipyridine building blocks, microwave assistance has been shown to decrease reaction times from hours to mere minutes while simultaneously increasing the product yield. unito.it

| Reaction Step | Conventional Method (Heating) | Microwave-Assisted Method |

|---|---|---|

| Stannyl-derivative Synthesis | 2 hours @ 110°C, 79% yield | 4 minutes @ 150°C, 85% yield |

| Stille Coupling | 24 hours @ 110°C | 4 minutes @ 180°C |

Data adapted from a study on a related bipyridine synthesis, illustrating the general advantages of microwave assistance. unito.it

Ligand Screening Strategies for Enhanced Reaction Efficiency

In many synthetic routes towards functionalized bipyridines, particularly those involving cross-coupling reactions to introduce substituents onto the this compound core, the choice of ligand is critical for reaction efficiency. Ligands coordinate to the metal catalyst (typically palladium) and modulate its reactivity, stability, and selectivity.

Ligand screening is a crucial optimization step to identify the most effective ligand for a specific transformation. For instance, in palladium-catalyzed reactions, bidentate phosphine (B1218219) ligands are often employed. The "bite angle" and electronic properties of the ligand can significantly influence the outcome of the reaction. For the Stille coupling of pyridylstannanes with bromopyridines to form bipyridine structures, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used in conjunction with copper(I) iodide (CuI) as a co-catalyst to achieve moderate yields. semanticscholar.org Research has shown that screening different ligands, such as bidentate ligands like 4,4′-dimethoxy-2,2′-dipyridyl, can improve the catalytic activity in palladium-mediated reactions, leading to higher efficiency.

Mitigation of Steric Hindrance in Synthetic Transformations

A primary challenge in the functionalization of this compound is the significant steric hindrance imposed by the bromine atoms at the 3 and 3' positions. These substituents are ortho to the C4-C4' bond and flank the nitrogen atoms, which can impede the approach of reagents and catalysts, particularly in cross-coupling reactions. researchgate.netcymitquimica.com This steric bulk can lead to low reaction yields or prevent the reaction from proceeding altogether. researchgate.net

Several strategies have been developed to mitigate this steric hindrance:

Choice of Coupling Reaction: The selection of an appropriate cross-coupling reaction is paramount. While the Sonogashira coupling, which uses alkynylcopper intermediates, may be inefficient due to steric clash, the Negishi coupling offers a more effective alternative. researchgate.net The Negishi reaction utilizes more reactive organozinc reagents, which can overcome the steric barrier presented by the hindered aryl bromides. researchgate.net For example, the Negishi coupling of an alkynylzinc species with this compound has been reported to proceed with a moderate yield of 49%, a significant achievement for such a sterically demanding transformation. researchgate.net

Catalyst and Ligand System: The catalyst system can be tuned to overcome steric challenges. Using bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes facilitate the oxidative addition step, which is often hindered in sterically congested substrates.

| Challenge | Strategy | Example Reaction | Reported Yield | Reference |

|---|---|---|---|---|

| Steric hindrance at 3,3'-positions | Employing a more reactive organometallic reagent | Negishi Coupling (using alkynylzinc) | 49% | researchgate.net |

Reactivity and Advanced Functionalization Strategies

Nucleophilic Substitution Reactions of Bromine Substituents

The bromine atoms in 3,3'-Dibromo-4,4'-bipyridine can be displaced by various nucleophiles through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby modifying the electronic and steric properties of the bipyridine core. For instance, reactions with amines can yield aminopyridine derivatives, which are valuable precursors for more complex molecules. The efficiency of these substitution reactions can be influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile.

A notable example involves the reaction with 1-chloroisoquinoline (B32320) and benzotriazole, which proceeds via nucleophilic substitution to form new C-N bonds. nih.gov Similarly, the synthesis of various N,N'-chelating bis-heterocycles often relies on the nucleophilic displacement of halides on pyridine (B92270) rings. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atoms can readily participate in various coupling reactions, including the Suzuki-Miyaura, Heck, and Negishi reactions. wikipedia.org

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, particularly for creating biaryl compounds. libretexts.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 3 and 3' positions.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

| Reactants | Catalyst System | Product | Yield |

| This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,3'-Diaryl-4,4'-bipyridine | 75% |

| 3,3'-Dibromo-BINOL, Arylboronic acid | Pd(OAc)₂/BI-DIME | 3,3'-Bis-arylated BINOL derivatives | High |

This table presents illustrative examples of Suzuki-Miyaura coupling reactions involving dibrominated aromatic compounds.

A significant challenge in the Suzuki coupling of bipyridine derivatives is the tendency of the product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, the design of the catalytic system is crucial, with imidazolium (B1220033) salt-based ligands showing high turnover numbers. mdpi.com

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction is a valuable method for C-C bond formation and can be applied to this compound to introduce alkenyl substituents.

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org

Double Heck cross-coupling reactions have been successfully performed on dibrominated pyridines, leading to the formation of novel di(alkenyl)pyridines. researchgate.net

| Reactants | Catalyst | Base | Product |

| This compound, Alkene | Palladium catalyst | Triethylamine | 3,3'-Di(alkenyl)-4,4'-bipyridine |

| Iodobenzene, Styrene (B11656) | Palladium chloride | Potassium acetate | Stilbene |

This table provides examples of Heck reactions.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc compound with a halide or triflate. organic-chemistry.org This method is known for its high functional group tolerance and has been used for the synthesis of bipyridines. orgsyn.org

For this compound, Negishi coupling offers a route for targeted functionalization by introducing various organic groups. The use of organozinc reagents can sometimes be more effective than other organometallic reagents, especially in cases of steric hindrance. For instance, Negishi coupling has been used to install heteroaryl and alkyl groups where Suzuki coupling methods were less effective. nih.gov

| Reactants | Catalyst | Product | Yield |

| This compound, Organozinc reagent | Palladium or Nickel catalyst | Functionalized 4,4'-bipyridine (B149096) | Good |

| 2-chloropyridine, 1-naphthyltitanium triethoxide | Nickel catalyst | Substituted pyridine | 98% |

This table illustrates the utility of Negishi coupling for the functionalization of halo-pyridines.

Cross-coupling reactions involving sterically hindered substrates like this compound can be challenging, often requiring longer reaction times and optimized conditions. semanticscholar.org The steric bulk around the bromine atoms can impede the approach of the catalyst and the coupling partner.

Several strategies have been developed to overcome these challenges:

Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity and stability of the palladium catalyst. nih.gov For example, a very sterically hindered NHC ligand has been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Catalyst System: Employing highly active catalyst systems, such as those based on palladacycles or using specific ligand-to-metal ratios, can improve reaction efficiency. libretexts.orgacs.org Monoligated palladium(0) species, L₁Pd(0), have been identified as highly active catalytic species in cross-coupling reactions. acs.org

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is crucial. Microwave assistance has been shown to accelerate reactions and improve yields in some cases.

Construction of Fused Heterocyclic Ring Systems

This compound can serve as a precursor for the construction of fused heterocyclic ring systems. These reactions often involve intramolecular cyclization following an initial intermolecular reaction.

For example, in a Sonogashira coupling reaction with an alkyne, instead of the expected double coupling product, an intramolecular cyclization can occur after the first coupling step, leading to the formation of a tricyclic compound. researchgate.net This type of reaction pathway highlights the potential of this compound in creating complex, polycyclic aromatic systems.

The synthesis of fused heterocycles can also be achieved through annulation reactions. For instance, peri-fused pyridine rings can be constructed via an intramolecular Vilsmeier-Haack reaction. acs.org Furthermore, methods like the Bischler-Napieralski synthesis are employed for creating isoquinoline (B145761) systems, which involve the cyclization of a β-phenylethylamine derivative. slideshare.net

Synthesis of Thieno[2,3-c:5,4-c']bipyridine Derivatives

The construction of thieno[2,3-c:5,4-c']bipyridine from this compound is achieved through a lithium-halogen exchange followed by cyclization with a sulfur source. In a typical procedure, a solution of this compound in dry tetrahydrofuran (B95107) (THF) is cooled to an extremely low temperature, such as -94°C. nih.gov A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise, leading to the formation of a dilithiated intermediate. nih.gov After a period of stirring, this intermediate is quenched by the addition of disulfur (B1233692) dichloride (S₂Cl₂), which facilitates the formation of the thiophene (B33073) rings fused to the bipyridine framework. nih.gov The reaction mixture is gradually warmed to room temperature and stirred overnight to ensure the completion of the cyclization. nih.gov

Table 1: Synthesis of Thieno[2,3-c:5,4-c']bipyridine

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reagents | n-Butyllithium (n-BuLi), Disulfur dichloride (S₂Cl₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -94°C to Room Temperature |

| Key Intermediate | 3,3'-Dilithio-4,4'-bipyridine |

| Product | Thieno[2,3-c:5,4-c']bipyridine |

Synthesis of Selenopheno[2,3-c:5,4-c']bipyridine Derivatives

Following a similar synthetic logic, selenopheno[2,3-c:5,4-c']bipyridine can be synthesized from this compound. The process begins with the same low-temperature lithiation using n-BuLi in THF to generate the reactive dilithio-bipyridine species. nih.gov Instead of a sulfur-based electrophile, selenium dichloride (SeCl₂) dissolved in THF is added dropwise to the reaction mixture. nih.gov This step introduces the selenium atoms required for the formation of the fused selenophene (B38918) rings. The subsequent workup is similar to the thieno-derivative synthesis, involving warming to room temperature and purification. nih.gov

Table 2: Synthesis of Selenopheno[2,3-c:5,4-c']bipyridine

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reagents | n-Butyllithium (n-BuLi), Selenium dichloride (SeCl₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -94°C to Room Temperature |

| Key Intermediate | 3,3'-Dilithio-4,4'-bipyridine |

| Product | Selenopheno[2,3-c:5,4-c']bipyridine |

Synthesis of Telluropheno[2,3-c:5,4-c']bipyridine Derivatives

The synthesis of the tellurium analogue, telluropheno[2,3-c:5,4-c']bipyridine, also employs a lithium-halogen exchange reaction as the initial step. This compound is treated with n-BuLi at -94°C in THF. nih.gov The resulting dilithiated intermediate is then reacted with tellurium tetrachloride (TeCl₄) in THF. nih.gov This introduces the tellurium atoms, which subsequently form the fused tellurophene (B1218086) rings upon cyclization. The reaction is allowed to proceed overnight while warming to room temperature before workup and purification of the final product. nih.gov

Table 3: Synthesis of Telluropheno[2,3-c:5,4-c']bipyridine

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reagents | n-Butyllithium (n-BuLi), Tellurium tetrachloride (TeCl₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -94°C to Room Temperature |

| Key Intermediate | 3,3'-Dilithio-4,4'-bipyridine |

| Product | Telluropheno[2,3-c:5,4-c']bipyridine |

Other Derivatization Pathways

Beyond the synthesis of fused chalcogenophene systems, the bromine atoms of this compound serve as handles for other important chemical transformations.

Wittig Reactions for Alkyl Chain Appending

The Wittig reaction provides a powerful method for carbon-carbon bond formation and can be used to append alkyl chains to the bipyridine scaffold. masterorganicchemistry.commnstate.edu While direct Wittig reactions on the brominated positions are not typical, this compound is an ideal starting material for a multi-step sequence involving this reaction. researchgate.net A feasible pathway involves the conversion of the bromine atoms into aldehyde functionalities. This can be achieved through a lithium-halogen exchange followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The resulting 3,3'-diformyl-4,4'-bipyridine can then undergo a Wittig reaction with a suitable phosphorus ylide (e.g., one prepared from an alkyltriphenylphosphonium bromide) to yield a bipyridine with appended alkyl or vinyl chains at the 3 and 3' positions. researchgate.net The choice of base for the Wittig reaction, such as potassium hydroxide (B78521) or n-butyllithium, can significantly affect the reaction yield. researchgate.net

Organolithium-Mediated Transformations and Quenching Reactions

Organolithium reagents are central to the functionalization of this compound. As detailed in the synthesis of fused heterocyclic derivatives (Sections 3.3.1-3.3.3), the use of strong bases like n-BuLi or tert-butyl lithium at low temperatures facilitates a bromine-lithium exchange. nih.govnih.gov This generates a highly reactive 3,3'-dilithio-4,4'-bipyridine intermediate. nih.gov This intermediate is a potent nucleophile and can be "quenched" with a wide variety of electrophiles to introduce different functional groups. acs.org Besides the chalcogen halides mentioned, other electrophiles such as alkyl halides, chlorotrimethylsilane, or carbon dioxide could potentially be used to install alkyl, silyl, or carboxylic acid groups, respectively, demonstrating the versatility of this organolithium-mediated approach.

Coordination Chemistry and Ligand Design Principles

Complexation with Transition Metals and Main Group Elements

Transition metals and some main group elements can form coordination compounds, also known as complexes, where a central metal atom or ion bonds to one or more molecules or ions called ligands. hawaii.edulibretexts.org 3,3'-Dibromo-4,4'-bipyridine functions as a ligand, donating electron pairs from its nitrogen atoms to a metal center to form coordinate covalent bonds. libretexts.org

As a derivative of 4,4'-bipyridine (B149096), this compound typically acts as a bidentate, ditopic ligand, meaning it connects to two different metal centers through its two nitrogen donor atoms, often bridging them to form extended structures. ub.edu The 4,4'-linkage provides rotational freedom, allowing the ligand to adapt its conformation when binding to metal centers in metal-organic frameworks (MOFs) or other supramolecular assemblies.

The coordination geometry around the metal center is determined by factors such as the metal ion's identity, its oxidation state, and the nature of other coordinating ligands. Common geometries observed in complexes with bipyridine-type ligands include octahedral and tetrahedral. hawaii.edulibretexts.org

For instance, in a one-dimensional coordination polymer formed with a related ligand, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, and Cobalt(II), the Co(II) metal center adopts a slightly distorted octahedral geometry. mdpi.com This coordination environment consists of two bipyridine ligands and other co-ligands like nitrate (B79036) and methanol. mdpi.com Similarly, silver(I) complexes with substituted 4,4'-bipyridines can exhibit geometries such as trigonal bipyramidal. rsc.org

A key feature in the coordination of halogenated bipyridines is the potential for the halogen atoms themselves to participate in weak interactions with the metal center. rsc.org In several silver(I) coordination polymers with brominated bipyridines, Ag···Br distances have been observed that are shorter than the sum of their van der Waals radii, suggesting a bonding interaction. rsc.org This interaction, often described as a type-II halogen bond, can further stabilize the resulting structure. rsc.org

Table 1: Examples of Coordination Geometries in Bipyridine-Based Complexes

| Metal Center | Ligand System | Coordination Geometry | Key Bond Distances (Å) | Reference |

|---|---|---|---|---|

| Co(II) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | Distorted Octahedral | Co-N = 2.120–2.200 | mdpi.com |

| Ag(I) | 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | Trigonal Bipyramidal | Ag-N = 2.290, 2.307, 2.318 | rsc.org |

| Ag(I) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | - | Ag···Br = 3.134 | rsc.org |

The bromine atoms at the 3 and 3' positions significantly influence the ligand's properties and its behavior in metal complexes. They introduce both steric bulk and potent electronic effects.

The bromine atoms act as strong electron-withdrawing groups. This effect reduces the electron density on the pyridine (B92270) rings and lowers the energy of the ligand's π* orbitals. acs.org This increased π-acidity makes the ligand a better π-acceptor compared to unsubstituted 4,4'-bipyridine. acs.org

This modification of the ligand's electronic structure has a direct impact on the properties of its metal complexes. In photoluminescent complexes, such as those with Ruthenium(II) or Rhenium(I), the electron-withdrawing nature of the bromine can lower the energy of metal-to-ligand charge transfer (MLCT) transitions. frontiersin.org The redox potential of the complex is also affected; the electron-withdrawing substituents make the complex harder to oxidize and easier to reduce. frontiersin.org For example, in a series of Rhenium(I) and Manganese(I) carbonyl complexes with substituted bipyridines, those with electron-withdrawing groups showed less negative reduction potentials. frontiersin.org The number and position of electron-rich substituents on bipyridine ligands can also strongly affect the spin density distribution in the one-electron-oxidized state of the complex. rsc.org

The ability of this compound to act as a good π-acceptor is crucial for stabilizing metal centers in low oxidation states, which are often key intermediates in catalytic cycles. By withdrawing electron density, the ligand can stabilize a reduced metal center, which is a critical feature for catalysts used in reductive processes, such as the electrochemical reduction of CO₂. rsc.org

Research has shown that the electron-withdrawing bromine substituents can enhance the catalytic turnover in systems like Re(bpy)(CO)₃Cl for CO₂ reduction by stabilizing low oxidation states. The persistence of a specific metal oxidation state under the demanding reductive potentials required for catalysis is a significant challenge, and ligand design is a primary strategy to achieve this stability. rsc.org Nitrogen-based ligands are known to strongly bind and stabilize metal ions like vanadium in their higher oxidation states (+IV or +V) under catalytic conditions. acs.org The combination of steric bulk and electron-withdrawing properties in ligands like this compound can influence the reactivity and selectivity of the metal center in various catalytic transformations. smolecule.com

Electronic and Steric Effects of Bromine Substituents on Coordination

Supramolecular Architecture and Coordination Polymers

The ditopic nature of this compound makes it an excellent candidate for constructing higher-order structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. mdpi.com

This compound and its derivatives have been successfully used to fabricate coordination polymers with various metal centers, most notably silver(I). rsc.org The neutral 4,4'-bipyridine scaffold is well-known for promoting the 1D propagation of coordination networks, often forming infinite Ag–bipyridine chains. rsc.orgrsc.org

In these structures, the silver(I) ions are typically coordinated by the nitrogen atoms of the bipyridine ligands. The resulting chains can then be further linked by interactions involving counter-anions or weak interactions with the halogen substituents on the ligand. rsc.org Studies on silver(I) CPs with 3,3′,5,5′-tetra-substituted 4,4′-bipyridines have shown that halogen atoms can participate directly in the coordination of the metal center, connecting adjacent Ag-bipyridine chains. rsc.org The presence of bromine atoms can also facilitate the formation of porous or chiral materials, which are valuable for catalysis and separation technologies. rsc.org

Besides silver, other transition metals like cobalt(II) have been used. For example, 3,3′,5,5′-tetrabromo-4,4′-bipyridine was used as a linker to create a 1D coordination polymer with Co(II), where the bipyridine ligands bridge the metal centers. mdpi.com The structural diversity of these polymers can range from simple 1D chains to complex 2D layers and 3D interpenetrating networks, depending on the metal, co-ligands, and synthesis conditions. acs.org

Table 2: Selected Coordination Polymers with Halogenated 4,4'-Bipyridine Ligands

| Metal Center | Ligand | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| Ag(I) | 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | 1D Chains | Zigzag Ag-bipyridine chains linked by Ag···Cl interactions. | rsc.org |

| Ag(I) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | 1D Chains | Ag-bipyridine chains linked by Ag···Br interactions. | rsc.org |

| Co(II) | 3,3′,5,5′-Tetrabromo-4,4′-bipyridine | 1D Chain | Octahedral Co(II) centers bridged by the bipyridine ligand. | mdpi.com |

| Ag(I) | 4,4'-bipyridine | 1D Ladder | Ladder-type polymer with Ag-Ag interactions forming the rungs. | nih.gov |

Role of Halogen Bonding in Directing Supramolecular Assembly

Halogen bonding is a noncovalent interaction that has gained prominence in directing the assembly of supramolecular structures. nih.gov It involves an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.org This interaction is highly directional and its strength can be tuned by changing the halogen atom or the electron-withdrawing nature of the group it is attached to. nih.govacs.org

In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis bases to guide the formation of extended networks. rsc.org This interaction is crucial in supramolecular synthesis, where it often competes with or complements hydrogen bonding to determine the final architecture of the crystal structure. iucr.org The predictability of halogen bonding makes it a powerful tool for designing complex assemblies, such as one-dimensional chains or higher-dimensional networks. acs.orgresearchgate.netrsc.org For instance, studies have shown that polyhalogenated 4,4'-bipyridines can serve as effective halogen bond donors in both solution and the solid state. rsc.org The interplay between halogen bonds and other non-covalent forces like hydrogen bonds and π-π stacking dictates the self-assembly process, leading to diverse supramolecular architectures. sioc-journal.cnoup.com Research on related systems has demonstrated the ability of N···I halogen bonds to direct the formation of supramolecular helices, highlighting the structure-directing role of this interaction. wiley.com

Principles of Crystal Engineering in Coordination Networks

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. chimia.ch Coordination polymers (CPs), which include Metal-Organic Frameworks (MOFs), are a key area of crystal engineering. chimia.chrsc.org These materials are constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.netwikipedia.org

The ligand 4,4'-bipyridine and its derivatives are fundamental building blocks in the crystal engineering of coordination networks due to their ability to act as linear, bifunctional linkers connecting metal centers. chimia.chrsc.orgresearchgate.net The introduction of substituents, such as the bromine atoms in this compound, allows for the fine-tuning of the resulting network's properties. The modularity of these systems enables the systematic study of structure-function relationships. chimia.ch The geometry of the coordination polymers can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks, including topologies like square grids, diamondoid networks, and interpenetrated structures. rsc.org The final structure is influenced by factors such as the coordination geometry of the metal ion, the length and rigidity of the ligand, and the presence of counter-ions and solvent molecules. uq.edu.aursc.org

Metal-Organic Frameworks (MOFs) Applications

MOFs are a class of porous crystalline materials constructed from metal nodes and organic linkers. wikipedia.orgmdpi.com Their high surface area, tunable pore size, and functionalizable nature make them promising for a wide range of applications. researchgate.net

This compound as Linkers in MOF Construction

The compound this compound serves as a specialized linker in the construction of MOFs and coordination polymers. The bromine substituents are not merely passive decorations; they actively participate in directing the framework assembly through halogen bonding and can be used for post-synthetic modification.

One notable application is in the synthesis of porous chiral materials. For example, silver coordination polymers have been created using this compound as a ligand, where the halogen atoms facilitate the formation of porous structures suitable for applications like gas adsorption. rsc.org The presence of halogen groups on the bipyridine linker is considered highly beneficial for creating new homochiral MOFs. rsc.org Furthermore, the introduction of bipyridine moieties into MOFs can create docking sites for anchoring specific functional groups or metal complexes, enhancing the material's properties for applications such as catalysis. researchgate.net

Table 1: Examples of MOFs and CPs using Bipyridine-based Linkers

| Framework Name/Type | Metal Center | Bipyridine Ligand Type | Key Feature/Application |

|---|---|---|---|

| [Zn2(obb)2(bpy)]·DMF | Zinc | 4,4'-bipyridine (bpy) | Gas sorption and separation acs.org |

| [Cu2(obb)2(bpy)0.5(DMF)]·2DMF | Copper | 4,4'-bipyridine (bpy) | Selective CO2 uptake acs.org |

| Co[(Bpy)(TPA)] | Cobalt | 4,4'-bipyridine (Bpy) | Tunable thermal expansion properties rsc.org |

| UiO-67-bpy | Zirconium | 2,2'-bipyridine (bpy) derivative | Platform for post-synthetic modification researchgate.net |

| Silver Coordination Polymer | Silver | 3,3'-dibromo-5,5'-bis(4-methoxyphenyl)-4,4'-bipyridine | Homochiral MOF rsc.org |

| m-6,6'-Me2bpy-MOF-PdCl2 | Palladium | 6,6'-dimethyl-2,2'-bipyridine | Enhanced catalytic activity osti.gov |

Tuning MOF Pore Characteristics through Ligand Design and Functionalization

A key advantage of MOFs is the ability to tune their pore size, shape, and chemical environment through careful selection and modification of the organic linkers. wikipedia.orgresearchgate.net Functionalizing bipyridine ligands is a powerful strategy for achieving this control. By introducing different substituent groups onto the bipyridine backbone, researchers can alter the steric and electronic properties of the linker, which in turn influences the resulting MOF's framework stability, porosity, and catalytic activity. acs.orgosti.gov

For instance, replacing a flexible framework's components with rigid pillars like 4,4'-bipyridine can transform a non-porous material into one with significant gas sorption capabilities. acs.org Similarly, linker functionalization in UiO-type MOFs has been shown to be a viable route for grafting metal ions, creating active centers for heterogeneous catalysis. rsc.org The ratio of functionalized linkers to standard linkers can also be varied, impacting catalyst concentration and framework stability. researchgate.net This "linker engineering" is critical in designing MOFs with optimized performance for specific applications, such as enhancing catalytic activity in cross-coupling reactions. osti.gov

Comparative Analysis with Isomeric Bipyridine Ligands in Coordination Environments

The coordination behavior of bipyridine ligands is highly dependent on the position of the nitrogen atoms and any substituents. This compound exhibits distinct properties when compared to its isomers.

Unlike the chelating 2,2'-bipyridine, which typically forms stable, planar complexes with a single metal center, the 4,4'-bipyridine linkage allows for a bridging coordination mode. This enables the construction of extended 1D, 2D, and 3D coordination polymers. The 3,3'-dibromo substitution introduces significant steric bulk compared to unsubstituted 4,4'-bipyridine, while maintaining π-conjugation. This steric hindrance can influence the coordination geometry and the ligand field strength in metal complexes.

The 3,3'-bipyridine (B1266100) isomer also acts as a bridging ligand but the meta-positioning of the nitrogen atoms leads to different coordination vectors and conformational possibilities compared to the linear 4,4'-isomers. This results in different structural architectures. The rotational freedom around the C-C bond connecting the two pyridine rings is a common feature of 4,4'- and 3,3'-bipyridines, allowing them to adapt to various coordination environments, a flexibility not typically seen in the more rigid, chelating 2,2'-isomer.

Advanced Materials Science Applications

Organic Electronics and Optoelectronic Devices

The electron-deficient nature of the bipyridine core, enhanced by the electron-withdrawing bromine atoms, makes 3,3'-Dibromo-4,4'-bipyridine a versatile component for creating n-type organic semiconductors. These materials are essential for the development of a variety of electronic and optoelectronic devices.

Donor-acceptor (D-A) copolymers have garnered significant interest due to their tunable optoelectronic properties, which are critical for applications in organic electronics. nih.gov In this context, this compound serves as a key starting material for synthesizing complex electron-acceptor units. These acceptor moieties are then polymerized with electron-donor units to create D-A polymers with specific functionalities. For instance, a class of polymers known as poly[chalcogenoviologen-alt-triphenylamine] (PCVTPA) has been developed for use in biomimicking synaptic devices and neuromorphic computing. nih.gov The synthesis of the acceptor component begins with this compound, highlighting its foundational role in building these advanced polymeric systems. nih.gov

Dibenzophospholes are a class of organophosphorus compounds that are of great interest for creating functional organic materials used in devices like organic light-emitting diodes (OLEDs). acs.org The synthesis of phosphole-based materials can be achieved through various methods, including the cyclization of biphenylphosphine derivatives. acs.orgacs.org

This compound is a crucial precursor in a divergent route to synthesize novel phosphaviologen derivatives. rsc.org This process involves a phosphole ring-closing reaction starting from the dibrominated bipyridine. rsc.org Two such derivatives, Phosphaviologen sulfide (B99878) (PVS) and P-methyl phosphaviologen (PVM), have been synthesized and characterized as highly electron-deficient molecules capable of acting as stable multi-electron acceptors for organic electrodes. rsc.org PVM, in particular, shows promise as a scaffold for sustainable organic electrode materials due to its ability to reversibly accept three electrons at high reduction potentials. rsc.org

| Compound | Electrons Accepted | Reduction Potential (vs. Li/Li+) | Equivalent Molecular Weight (g mol⁻¹ e⁻) |

|---|---|---|---|

| Phosphaviologen sulfide (PVS) | Two | N/A | N/A |

| P-methyl phosphaviologen (PVM) | Three | 3-3.6 V | 102 |

Data sourced from Chemical Science (RSC Publishing). rsc.org

Chalcogenoviologens, which incorporate chalcogen atoms like sulfur, selenium, or tellurium into the viologen framework, exhibit enhanced electrical, electrochemical, and electrochromic properties compared to conventional viologens. nih.gov The synthesis of these advanced functional materials relies on this compound as the primary precursor.

The fabrication process involves reacting this compound with various chalcogen-containing reagents. nih.govchinesechemsoc.org This reaction creates chalcogenopheno[2,3-c:5,4-c′]bipyridine precursors, which are the core units of chalcogenoviologens. chinesechemsoc.org These precursors can then be used to construct more complex architectures, such as tetracationic cyclophanes, which have shown enhanced host-guest recognition capabilities and are promising for applications in molecular recognition and organic electronics. chinesechemsoc.org

| Target Precursor | Chalcogen Source | Primary Starting Material |

|---|---|---|

| Thieno[2,3-c:5,4-c']bipyridine (SBP) | S₂Cl₂ | This compound |

| Selenopheno[2,3-c:5,4-c']bipyridine (SeBP) | SeCl₂ | This compound |

| Telluropheno[2,3-c:5,4-c']bipyridine (TeBP) | TeCl₂ or TeCl₄ | This compound |

Data sourced from CCS Chemistry and PubMed Central. nih.govchinesechemsoc.org

Porous Chiral Materials for Adsorption and Separation Technologies

While this compound itself is not chiral, it serves as a scaffold for creating larger, atropisomeric ligands that are. Atropisomeric 4,4'-bipyridines are versatile chiral linkers for preparing new homochiral MOFs. rsc.org Research has shown that coordination polymers assembled from silver(I) salts and 3,3′,5,5′-tetrasubstituted 4,4′-bipyridine ligands can form porous chiral materials. rsc.orgrsc.org Specifically, a homochiral MOF was successfully prepared using the enantiopure ligand 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine. rsc.orgrsc.org This chiral framework demonstrated the ability to recognize the enantiomers of rac-styrene oxide, showcasing its potential for enantioselective separation applications. rsc.orgrsc.org In contrast, using the racemic version of the same ligand only resulted in the formation of a compact, non-porous coordination polymer, underscoring the importance of the ligand's chirality in forming the desired porous structure. rsc.orgrsc.org

| Ligand Used | Resulting Structure | Key Application Finding |

|---|---|---|

| Enantiopure 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine | Homochiral Metal-Organic Framework (MOF) | Recognizes enantiomers of rac-styrene oxide |

| Racemic 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine | Compact Coordination Polymer (CP) | N/A (Forms a non-porous structure) |

Molecular Electronics and Single-Molecule Conductance Studies

The study of charge transport through single molecules is a fundamental area of molecular electronics, with the goal of using individual molecules as components in electronic circuits. The conductance of a molecular junction is highly dependent on factors such as the molecule's structure, its conformation, and its coupling to the electrodes. nih.govacs.org The 4,4'-bipyridine (B149096) skeleton is a classic example used in these studies, where its electrical conductance can be modulated by controlling the twist angle between the two pyridine (B92270) rings. researchgate.netmdpi.com

The ability to control or "lock" the conformation of a molecule is a key strategy in designing molecular electronic devices. researchgate.net While unsubstituted 4,4'-bipyridine has rotational freedom around the central carbon-carbon bond, leading to different conductance states, introducing substituents can restrict this rotation. nih.govmdpi.com

In this compound, the bulky bromine atoms at the 3 and 3' positions create significant steric hindrance. This hindrance enforces an orthogonal, or highly twisted, conformation between the two pyridine rings. researchgate.net This inherent rotational constraint effectively "locks" the molecule into a specific geometry. This conformational locking has a direct impact on its electrical properties. Single-molecule conductance measurements have revealed that while conformationally flexible molecules can show a range of conductances, the rotationally constrained this compound exhibits two distinct peaks in its conductance histogram, a direct consequence of its structurally enforced geometry. researchgate.net This demonstrates how targeted chemical substitution on the bipyridine framework can be used to control molecular conformation and, by extension, its electrical behavior at the single-molecule level.

Self-Assembled Monolayers and Two-Dimensional Organization on Surfaces

The ability of molecules to spontaneously organize into ordered, single-molecule-thick layers on solid substrates is a cornerstone of nanotechnology and advanced materials science. This process, known as self-assembly, is governed by a delicate balance of intermolecular and molecule-substrate interactions. For aromatic molecules like bipyridines, the formation of well-defined two-dimensional (2D) networks is critical for applications in molecular electronics, sensing, and catalysis.

The 2D self-assembly of this compound is not extensively documented in scientific literature, primarily due to its inherent molecular structure. The bromine atoms at the 3 and 3' positions introduce significant steric hindrance, forcing the two pyridine rings into a non-coplanar, or twisted, conformation. This orthogonality is a critical factor that generally impedes the formation of the dense, flat-lying, and highly ordered monolayers typically observed with more planar molecules on surfaces like Highly Ordered Pyrolytic Graphite (HOPG) or gold (Au(111)). Studies on its single-molecule conductance have highlighted this rotationally constrained, orthogonal geometry. researchgate.net

In contrast, related bipyridine compounds demonstrate the importance of molecular geometry and functionalization in achieving ordered 2D structures. For instance, 4,4'-bipyridine, which is more conformationally flexible, has been shown to form bicomponent halogen-bonded monolayers when co-deposited with various halogen bond donors. acs.orgcam.ac.uk

The utility of this compound in this field is primarily as a key intermediate for synthesizing functionalized bipyridines that are specifically designed for surface self-assembly. Researchers have used it as a starting point to introduce substituents, such as alkyl chains, at the 3 and 3' positions. researchgate.net These modifications are instrumental in promoting physisorption and organization on surfaces. The alkyl chains enhance van der Waals interactions with the substrate and between molecules, facilitating the formation of stable, ordered 2D patterns.

A notable study involved the synthesis of 3,3'-bis(dodecyl)-4,4'-bipyridine, starting from this compound. This dodecyl-functionalized derivative was then studied using Scanning Tunneling Microscopy (STM) at a solution-graphite interface, revealing the formation of highly ordered 2D supramolecular patterns. researchgate.net This underscores the strategy of leveraging the 3,3'-dibromo scaffold for chemical modification to overcome the geometric constraints of the parent molecule and enable controlled 2D organization.

The research findings for the self-assembly of an alkyl-substituted derivative originating from this compound are summarized below. It is crucial to note that these results pertain to the modified compound, not this compound itself.

| Compound | Substrate | Solvent | Unit Cell Parameters | Key Findings | Reference |

|---|---|---|---|---|---|

| 3,3'-bis(dodecyl)-4,4'-bipyridine | HOPG (Highly Ordered Pyrolytic Graphite) | 1-Phenyloctane | a = 2.9 ± 0.1 nm b = 2.0 ± 0.1 nm α = 70 ± 2° | Forms highly ordered 2D patterns. The packing motif is primarily dictated by the nature and position of the alkyl chains. | researchgate.net |

Chirality, Atropisomerism, and Asymmetric Synthesis

Induction of Atropisomerism via Restricted Rotation

Atropisomerism occurs in molecules that possess hindered rotation around a sigma (σ) bond, leading to stereoisomers that are non-superimposable mirror images (enantiomers). acs.orgacs.org For this phenomenon to be observed in biaryl systems like bipyridines, there must be sufficiently large substituents in the ortho positions (positions 2, 2', 6, and 6') of the aromatic rings. inflibnet.ac.in These bulky groups sterically hinder free rotation around the pivotal C-C bond connecting the two rings, creating a stable chiral axis. inflibnet.ac.inslideshare.net

The parent compound, 3,3'-Dibromo-4,4'-bipyridine, lacks substituents in the ortho positions (2,2',6,6') and therefore does not exhibit atropisomerism as the rotation around the 4,4'-bond is not sufficiently hindered. However, its structure is primed for the introduction of such chirality. The bromine atoms at the 3 and 3' positions serve as versatile synthetic handles. Through further substitution, particularly at the adjacent 2,2' and/or 5,5' positions, derivatives with significant steric bulk can be created. For instance, hexahalogenated 4,4'-bipyridines, which can be synthesized from this compound precursors, are known to display atropisomerism. acs.org The introduction of bulky groups ortho to the interannular C-C bond effectively locks the pyridine (B92270) rings into a non-planar, chiral conformation. The rotational energy barrier determines the stability of these atropisomers; if the barrier is high enough, the enantiomers can be isolated and studied as distinct chemical entities at room temperature. acs.org

Enantioseparation Methodologies for Atropisomeric Derivatives

Once a racemic mixture of atropisomeric derivatives of this compound is synthesized, the separation of the individual enantiomers is a critical step for their application in enantioselective processes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For atropisomeric derivatives of this compound, polysaccharide-based CSPs have proven to be particularly effective. nih.govcnrs.fr

Research has demonstrated the successful enantioseparation of various atropisomeric 3,3',5,5'-tetrasubstituted-4,4'-bipyridines using immobilized polysaccharide-based chiral columns such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). nih.govmdpi.com The choice of mobile phase, which can range from normal phase (e.g., n-heptane/isopropanol) to polar organic modes, significantly influences the separation efficiency. nih.gov Studies have shown that all selected 3,3'-dibromo-5,5'-disubstituted-4,4'-bipyridines were successfully resolved on the Chiralpak IA column. nih.gov In some cases, multimilligram quantities of the enantiomers can be separated, providing sufficient material for further studies and applications. acs.orgnih.govmdpi.com

An interesting observation is the reversal of the enantiomer elution order for certain compounds depending on the mobile phase composition, highlighting the complexity of the chiral recognition mechanism. nih.gov For example, the enantioseparation of 3,3'-dibromo-5,5'-bis-ferrocenylethynyl-4,4'-bipyridine on a Chiralpak IC column showed an exceptionally high separation factor. nih.gov

Table 1: HPLC Enantioseparation Data for Selected this compound Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| 3,3'-dibromo-5,5'-bis-(E)-phenylethenyl-4,4'-bipyridine | Chiralpak IC | n-heptane/THF/DCM (90:5:5) | N/A (Reversal of EEO noted) | N/A | nih.gov |

| 3,3'-dibromo-5,5'-bis-ferrocenylethynyl-4,4'-bipyridine | Chiralpak IC | N/A | 8.33 | 30.6 | nih.gov |

This table is interactive. You can sort and filter the data.

Applications in Asymmetric Catalysis

Enantiomerically pure atropisomeric bipyridines derived from this compound are highly valuable as chiral ligands in asymmetric catalysis. The defined three-dimensional structure of these ligands can create a chiral environment around a metal center, enabling the catalyst to control the stereochemical outcome of a chemical reaction. chemrxiv.org

Design of Chiral Coordination Complexes for Enantioselective Transformations

The nitrogen atoms of the bipyridine scaffold are excellent coordinating sites for a wide range of transition metals, such as rhodium, ruthenium, palladium, and copper. chemrxiv.orgacs.org By reacting an enantiopure atropisomeric bipyridine ligand with a suitable metal precursor, a chiral coordination complex is formed. This complex can then function as a catalyst for various enantioselective transformations. The chiral pocket created by the ligand's structure directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. These catalytic systems have been explored for reactions such as copper-catalyzed ring-opening of cyclic diaryliodoniums. chemrxiv.org

Development of Asymmetric Hydrogenation Catalysts

Asymmetric hydrogenation is a crucial industrial process for the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals. wikipedia.orgajchem-b.com Chiral coordination complexes based on atropisomeric bipyridine ligands derived from this compound can be designed as catalysts for this process. For example, reacting these chiral ligands with rhodium or ruthenium precursors can yield catalysts capable of enantioselective hydrogenation of prochiral olefins, ketones, or imines. wikipedia.org The catalyst transfers hydrogen atoms to the substrate with high stereocontrol, producing the desired chiral product in high enantiomeric excess.

Construction of Homochiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org When enantiomerically pure organic linkers are used, the resulting MOF is homochiral. mdpi.comnih.gov These homochiral MOFs are of great interest for applications in enantioselective separation and catalysis due to their well-defined chiral pores and high surface areas. rsc.orgnih.gov

Enantiopure atropisomeric derivatives of this compound are excellent candidates for use as chiral linkers in the construction of homochiral MOFs. rsc.org A notable example is the synthesis of a homochiral MOF using the enantiopure ligand 3,3′-dibromo-5,5′-bis(4-methoxyphenyl)-4,4′-bipyridine and silver salts. rsc.org The resulting structure features a three-dimensional network with chiral channels. It was demonstrated that such a homochiral network could recognize the enantiomers of racemic styrene (B11656) oxide. rsc.org This highlights the potential of using this compound as a foundational element for creating advanced materials capable of molecular-level chiral discrimination. Interestingly, the use of the racemic form of the same ligand did not produce a porous MOF, but rather a compact coordination polymer, underscoring the importance of homochirality in directing the framework's architecture. rsc.org

Development of Chiral Organocatalysts (e.g., Chalcogen Bond Donors)

The exploration of this compound and its derivatives as platforms for chiral organocatalysts is an emerging area of research, particularly in the context of chalcogen bonding. The inherent atropisomerism of appropriately substituted 4,4'-bipyridine (B149096) systems provides a foundation for creating a chiral environment, a critical feature for asymmetric catalysis.

Research into chiral chalcogen bond (ChB) donors has led to the design and synthesis of novel catalysts based on a tetrahalo-4,4'-bipyridine scaffold. bond.edu.aumdpi.comnih.gov The strategy involves introducing a chalcogen atom (sulfur or selenium) at the 3-position, flanked by halogen substituents that enhance the electrophilic character of the chalcogen, a phenomenon known as a σ-hole. mdpi.comwikipedia.org This electrophilic region is key to the catalytic activity of these molecules. mdpi.com

A significant example is the development of 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)selanyl)-4,4′-bipyridine and its sulfur analog. mdpi.com The atropisomeric nature of the tetrahalo-4,4'-bipyridine core imparts chirality to these ChB donors. bond.edu.aumdpi.com The synthesis of these catalysts has been achieved through two primary methods: a selective iodine-lithium exchange followed by trapping with a dichalcogenide, and a more efficient site-selective copper-mediated coupling of a pentafluorophenylthiolate or selenolate with a 3-iodo-tetrahalo-4,4'-bipyridine precursor. mdpi.com

The pure enantiomers of these chiral catalysts were successfully separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. bond.edu.aumdpi.comnih.gov The absolute configuration of the separated enantiomers was determined by comparing their experimental and calculated Electronic Circular Dichroism (ECD) spectra. bond.edu.aumdpi.comnih.gov

The catalytic potential of these novel chiral ChB donors has been investigated. Specifically, 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)selanyl)-4,4′-bipyridine was tested as an organocatalyst in the reduction of 2-phenylquinoline (B181262) using Hantzsch ester. bond.edu.aumdpi.comnih.gov While the selenium-based catalyst was found to be catalytically active in this transformation, it did not induce any enantioselectivity in the product. bond.edu.aumdpi.comnih.gov This initial study highlights both the potential and the challenges in developing effective asymmetric organocatalysts from this class of compounds.

Research Findings on Chiral Chalcogen Bond Donors

| Catalyst | Reaction | Substrate | Result | Ref. |

| 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)selanyl)-4,4′-bipyridine | Reduction | 2-Phenylquinoline | Catalytically active, but no asymmetric induction observed. | bond.edu.aumdpi.comnih.gov |

This table summarizes the key catalytic finding for the chiral chalcogen bond donor derived from a halogenated 4,4'-bipyridine scaffold.

Advanced Characterization and Computational Studies

Spectroscopic and Analytical Techniques for Structural Elucidation

A combination of spectroscopic methods is used to confirm the identity and purity of 3,3'-Dibromo-4,4'-bipyridine, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of key interest. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows three distinct signals corresponding to the three types of protons on the pyridine (B92270) rings. chemhui.com The proton at the 2 and 2' positions appears as a doublet at δ 8.85 ppm. chemhui.com The proton at the 6 and 6' positions is observed as a doublet at δ 8.62 ppm, and the proton at the 5 and 5' positions appears as a doublet of doublets at δ 7.16 ppm. chemhui.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the proton-decoupled ¹³C NMR spectrum of this compound, five signals are expected for the ten carbon atoms due to the molecule's symmetry. Experimental data shows chemical shifts at δ = 154.4, 148.3, 146.6, 124.5, and 120.6 ppm. chemhui.com

| Spectrum | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR (400 MHz) | 2,2′-H | 8.85 | d, ⁵J(H,H) = 0.6 Hz |

| 6,6′-H | 8.62 | d, ³J(H,H) = 4.9 Hz | |

| 5,5′-H | 7.16 | dd, ³J(H,H) = 4.9 Hz, ⁵J(H,H) = 0.6 Hz | |

| ¹³C{¹H} NMR (100.6 MHz) | - | 154.4 | - |

| - | 148.3 | - | |

| - | 146.6 | - | |

| - | 124.5 | - | |

| - | 120.6 | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Electron Ionization (EI) is a common method used for this purpose.

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/z value of 314, which corresponds to its molecular weight. chemhui.com Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. The analysis of the fragmentation pattern reveals key structural features. A prominent fragment is observed at m/z 233, corresponding to the loss of one bromine atom ([M – Br]+). chemhui.com Another significant fragment appears at m/z 154, resulting from the loss of both bromine atoms ([M – 2 Br]+). chemhui.com

| m/z | Assignment |

|---|---|

| 314 | [M]⁺ |

| 233 | [M – Br]⁺ |

| 154 | [M – 2Br]⁺ |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding the solid-state packing and supramolecular chemistry of the compound. While crystal structures for related isomers and derivatives of brominated bipyridines have been reported, a specific crystallographic study for this compound (CAS 69112-08-9) was not found in the reviewed literature. A full structural determination would provide precise coordinates for each atom and elucidate the dihedral angle between the two pyridine rings, which is a key conformational feature.

Computational Chemistry and Theoretical Investigations

Theoretical calculations complement experimental data by providing insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, predict its vibrational frequencies (to compare with experimental IR spectra), and calculate its NMR chemical shifts. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic properties and reactivity. Despite the utility of this method, specific DFT studies focusing on the electronic structure and reactivity predictions for this compound are not prominently available in the accessible scientific literature.

Periodic DFT Calculations for Extended Solid-State Systems

Periodic Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of crystalline solids, such as metal-organic frameworks (MOFs) and coordination polymers. For systems incorporating this compound as a linker, periodic DFT calculations can provide critical insights into the bulk properties that arise from the ordered, three-dimensional arrangement of the molecules.

These calculations are performed on a unit cell, which is the basic repeating unit of the crystal lattice. By applying periodic boundary conditions, the calculations can be extended to model the entire crystal. This approach is instrumental in predicting various properties of the extended solid-state system, including:

Electronic Band Structure: Determining the arrangement of electronic energy bands, which dictates whether the material is an insulator, semiconductor, or conductor. For MOFs containing this compound, this can predict their potential use in electronic devices.

Adsorption Properties: Periodic DFT can be used to model the interaction of guest molecules (e.g., gases like CO2 or CH4) with the framework. It allows for the calculation of binding energies and the identification of preferential adsorption sites within the pores, which is crucial for applications in gas storage and separation.

Mechanical Properties: The elastic constants and bulk modulus of the crystalline material can be calculated to understand its stability and response to mechanical stress.

For a hypothetical MOF constructed from zinc nodes and this compound linkers, periodic DFT calculations could yield the data presented in the interactive table below, illustrating the predicted properties of the framework.

Table 1: Predicted Properties of a Hypothetical Zn-(this compound) MOF from Periodic DFT Calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Band Gap | 3.15 eV | Indicates semiconducting behavior. |

| CO₂ Adsorption Energy | -28.5 kJ/mol | Suggests strong affinity for carbon dioxide. |

| Bulk Modulus | 15.2 GPa | Reflects the stiffness and stability of the framework. |

| Dominant PDOS Contribution near Fermi Level | Bipyridine π* orbitals | Linker orbitals govern the conduction band edge. |

Topological Analyses of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ). This analysis identifies critical points in the electron density field, which are used to define atoms, bonds, rings, and cages. For this compound, a QTAIM analysis can quantitatively characterize the nature of its covalent bonds and potential non-covalent interactions.

The key parameters derived from a QTAIM analysis at a bond critical point (BCP)—a point of minimum electron density between two bonded atoms—include:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and halogen bonds, where electron density is depleted.

Total Energy Density (H(r)): The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can also indicate the degree of covalency. A negative H(r) is indicative of a significant covalent character.

A theoretical QTAIM analysis of this compound would provide the values shown in the interactive table below, characterizing the different types of bonds within the molecule and a potential intermolecular halogen bond (Br···N).

Table 2: Calculated QTAIM Parameters at Bond Critical Points (BCPs) for this compound.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Interpretation |

|---|---|---|---|---|

| C-C (pyridyl ring) | 0.315 | -0.890 | -0.410 | Polar covalent (aromatic) |

| C-N (pyridyl ring) | 0.330 | -0.550 | -0.455 | Polar covalent |

| C-C (inter-ring) | 0.250 | -0.610 | -0.235 | Covalent (single bond character) |

| C-Br | 0.145 | +0.015 | -0.095 | Polar covalent |

| Br···N (Halogen Bond) | 0.018 | +0.065 | +0.001 | Closed-shell (non-covalent) |

Computational Modeling of Electronic Properties and Conductance Mechanisms

Computational modeling, primarily using DFT, is essential for predicting the electronic properties of this compound and understanding its potential as a molecular electronic component. These calculations provide access to the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that approximates the energy required to excite an electron in the molecule and is related to its chemical reactivity and electronic conductivity. A smaller gap generally implies higher reactivity and greater potential for charge transport. For this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 4,4'-bipyridine (B149096), which can influence charge injection and transport properties.

Modeling the conductance of a single molecule typically involves placing it between two conceptual electrodes (e.g., gold) and calculating the charge transport characteristics. The mechanism of conductance in such a system is often dominated by quantum tunneling through the molecular orbitals. The alignment of the HOMO and LUMO levels with the Fermi level of the electrodes determines the efficiency of this process. The bipyridine core provides a conjugated pathway for electron transport, and the bromine substituents can modulate the energy levels to tune the conductance.

Table 3: Calculated Electronic Properties of this compound.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Represents the electron-donating ability. |

| LUMO Energy | -1.98 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 4.87 eV | Correlates with electronic stability and excitation energy. |

| First Excitation Energy (S₀ → S₁) | 4.52 eV (274 nm) | Predicted wavelength for lowest energy electronic absorption. |

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

While this compound is achiral in a planar conformation, the presence of bulky substituents at the 3 and 3' positions can hinder rotation around the central C-C single bond. This restriction can give rise to stable, non-superimposable mirror-image conformers known as atropisomers, rendering the molecule axially chiral. The absolute configuration of these atropisomers is designated as aR or aS.

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules. The assignment is achieved by comparing the experimental ECD spectrum with a spectrum calculated computationally using Time-Dependent DFT (TD-DFT). The process involves:

Performing a conformational search to identify the most stable geometries of one enantiomer (e.g., the aR form).

Optimizing the geometry of the lowest-energy conformer(s).

Calculating the electronic transition energies and corresponding rotatory strengths (R) for each transition using TD-DFT.

Generating a simulated ECD spectrum by fitting the calculated rotatory strengths to Gaussian functions.

A match between the signs and shapes of the calculated spectrum for the aR isomer and the experimental spectrum confirms the absolute configuration as aR. A mirror-image match indicates an aS configuration.

The table below shows representative data from a TD-DFT calculation for the hypothetical aR enantiomer of this compound.

Table 4: Simulated ECD Data for (aR)-3,3'-Dibromo-4,4'-bipyridine Calculated at the B3LYP/aug-cc-pVDZ Level.

| Excitation | Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | -25.6 | HOMO → LUMO |

| S₀ → S₂ | 278 | +48.2 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | +15.3 | HOMO → LUMO+1 |

| S₀ → S₄ | 242 | -33.1 | HOMO-2 → LUMO |

Electrostatic Potential (EP) Analysis for Non-Covalent Interactions (e.g., Halogen Bonding)

The electrostatic potential (EP) mapped onto a molecule's electron density surface is a valuable tool for understanding and predicting non-covalent interactions. For this compound, EP analysis is particularly insightful for characterizing its ability to form halogen bonds.

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). Contrary to the intuitive notion of halogens being electronegative, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen).

Computational visualization of the EP surface of this compound would show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms due to their lone pairs of electrons, making them potent halogen bond acceptor sites.

Positive Potential (Blue/Green): A distinct positive region (the σ-hole) on each bromine atom, opposite the C-Br bond.

The magnitude of the EP at the center of the σ-hole (V_S,max) correlates with the strength of the potential halogen bond. Heavier halogens like bromine have larger and more positive σ-holes compared to chlorine, making them stronger halogen bond donors. This analysis predicts that this compound can self-assemble or interact with other molecules through strong and directional C–Br···N halogen bonds.

Table 5: Comparison of Calculated Maximum Electrostatic Potential (V_S,max) on Halogen Atoms in Halobenzenes.

| Molecule | Halogen | V_S,max (kcal/mol) | Relative Halogen Bond Donor Strength |

|---|---|---|---|

| Chlorobenzene | Cl | +12.5 | Moderate |

| Bromobenzene | Br | +16.8 | Strong |

| Iodobenzene | I | +21.3 | Very Strong |